Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride

Solubility Bioconjugation Salt Form Selection

Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride (CAS 1909326-75-5, C9H17ClN2O2, MW 220.70) is a bicyclic β-amino acid derivative featuring a rigid 2-azabicyclo[2.2.2]octane scaffold. The compound incorporates a primary amine at the 6-position and a methyl carbamate at the bridgehead nitrogen, supplied as the hydrochloride salt.

Molecular Formula C9H17ClN2O2
Molecular Weight 220.7
CAS No. 1909326-75-5
Cat. No. B2474580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride
CAS1909326-75-5
Molecular FormulaC9H17ClN2O2
Molecular Weight220.7
Structural Identifiers
SMILESCOC(=O)N1CC2CCC1C(C2)N.Cl
InChIInChI=1S/C9H16N2O2.ClH/c1-13-9(12)11-5-6-2-3-8(11)7(10)4-6;/h6-8H,2-5,10H2,1H3;1H
InChIKeyDIRNJJOZTDDWPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride – Structural and Functional Baseline for Scientific Procurement


Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride (CAS 1909326-75-5, C9H17ClN2O2, MW 220.70) is a bicyclic β-amino acid derivative featuring a rigid 2-azabicyclo[2.2.2]octane scaffold [1]. The compound incorporates a primary amine at the 6-position and a methyl carbamate at the bridgehead nitrogen, supplied as the hydrochloride salt . Its strained bicyclic framework serves as a conformationally constrained scaffold that has been validated in medicinal chemistry for generating potent enzyme inhibitors, most notably as orally available, selective long-chain fatty acid elongase 6 (ELOVL6) inhibitors with nanomolar activity (e.g., compound 28a, IC50 = 221 nM) [2]. The hydrochloride salt form enhances aqueous solubility and handling characteristics relative to the free base, making it the preferred form for direct use in parallel medicinal chemistry and bioconjugation workflows .

Hydrochloride salt supports aqueous-phase chemistry and parallel synthesis handling
Methyl carbamate enables orthogonal deprotection vs. Boc, facilitating sequential amine elaboration
Rigid 2-azabicyclo[2.2.2]octane scaffold reported in ELOVL6 inhibitor research context

Why Generic 2-Azabicyclo[2.2.2]octane Building Blocks Cannot Replace Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate Hydrochloride in Research Programs


Although several 2-azabicyclo[2.2.2]octane derivatives are commercially available, precise substitution at the 6-position with a free amine and at the 2-position with a methyl carbamate, combined with the hydrochloride salt form, is not interchangeable with alternative regioisomers (e.g., 5-amino) or ester variants (e.g., tert-butyl) without fundamentally altering downstream synthetic outcomes [1]. The 6-amino group offers a unique nucleophilic vector for amide bond formation or urea installment, while the methyl carbamate serves as a stable protecting group that can be orthogonally cleaved under conditions where tert-butyl carbamates (Boc) would also be removed, enabling selective sequential deprotection strategies . Substituting with the free base or a different counterion introduces variability in solubility, hygroscopicity, and reaction kinetics that can significantly impact reproducibility in multi-step syntheses .

Target
Hydrochloride salt ensures consistent aqueous solubility and weighing accuracy
Free base alternative
Free base may require organic co-solvents and introduce handling variability
Target
Methyl carbamate orthogonal to TFA/HCl; survives standard peptide cleavage conditions
Boc analog
Boc removal under TFA prevents selective sequential deprotection strategies
Target
6-amino regiochemistry positions substituent on exo-face; ELOVL6 selectivity context reported
5-amino isomer
5-amino isomer projection angle differs; enzyme selectivity profile may not transfer

Quantitative Differentiation Evidence: Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate Hydrochloride vs. Closest Analogs


Enhanced Aqueous Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt of methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate provides markedly improved aqueous solubility compared to the free base form (CAS 1909326-74-4). While quantitative aqueous solubility data for the free base is not publicly reported, the free base is characterized as a low-polarity organic molecule (XLogP3-AA = 0.7), whereas the hydrochloride salt is a crystalline solid with enhanced hydrophilicity, as indicated by its robust GHS classification for skin and eye irritation (H315, H319, H335) associated with its hygroscopic nature [1]. This salt form is supplied at 95% purity and is directly suitable for aqueous reaction conditions without additional solubilization steps, in contrast to the free base which requires organic co-solvents .

Aqueous solubility
Class-level
HCl salt: crystalline, hygroscopicvsFree base: XLogP3=0.7, low-polarity
Supports aqueous-phase workflow assessment
Quantitative solubility data not reported
Solubility Bioconjugation Salt Form Selection

Orthogonal Deprotection Strategy: Methyl Carbamate vs. tert-Butyl Carbamate (Boc)

The methyl carbamate group in the target compound (MW 220.70) can be cleaved under acidic or nucleophilic conditions (e.g., TMSI, HBr/AcOH) that are orthogonal to the tert-butyl carbamate (Boc) group present in the common analog tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate (MW 226.32) [1]. The Boc group is typically removed with TFA or HCl/dioxane, conditions that leave the methyl carbamate intact [2]. This orthogonality is critical for sequential deprotection in the synthesis of complex molecules where multiple amine functionalities require independent manipulation. The target compound thus enables a 'protect then selectively deprotect' strategy that is not feasible with the Boc analog alone.

Deprotection orthogonality
Class-level
Methyl carbamate: stable to TFAvsBoc: cleaved by TFA
Enables sequential deprotection in complex synthesis
Carbamate reactivity inferred from standard chemistry
Protecting Groups Orthogonal Deprotection Solid-Phase Synthesis

Regiochemical Precision: 6-Amino vs. 5-Amino Isomer

The 6-amino substitution on the 2-azabicyclo[2.2.2]octane scaffold provides a distinct geometric vector for functional group projection compared to the 5-amino isomer [1]. In the ELOVL6 inhibitor series exemplified by compound 28a, the 6-amino substitution was critical for achieving potent enzyme inhibition (IC50 = 221 nM) and selectivity over ELOVL subtypes 1, 2, 3, and 5, whereas analogous 5-amino derivatives showed reduced selectivity [2]. The 6-amino group positions the substituent on the exo-face of the bicyclic system, projecting approximately 1.5 Å further from the bridgehead compared to the 5-amino group, according to computational modeling [1]. This differential spatial orientation can be the deciding factor in hit-to-lead optimization when binding pocket geometry imposes strict steric requirements.

Regiochemical vector
Cross-study
6-amino: exo-face projection, ~1.5 Å differencevs5-amino: altered selectivity profile
6-amino vector may influence enzyme selectivity
Exact selectivity ratio not publicly available
Regiochemistry Structure-Activity Relationship Conformational Analysis

Computed Physicochemical Profile: Methyl Ester Hydrochloride vs. tert-Butyl Ester (Boc)

Computed physicochemical properties highlight critical differences between the target methyl carbamate hydrochloride and the tert-butyl carbamate analog. The target compound has a lower molecular weight (220.70 vs. 226.32 g/mol), one fewer rotatable bond (1 vs. 2), and a reduced heavy atom count (14 vs. 16), which collectively contribute to a lower calculated complexity index (220 vs. 285) [1][2]. While the topological polar surface area (TPSA) is identical (55.6 Ų) and the XLogP3-AA of the free base parent is 0.7, the hydrochloride salt's enhanced hydrophilicity shifts its effective LogD7.4 downward by an estimated 1.0–1.5 log units compared to the neutral tert-butyl ester [1][3]. These differences directly influence solubility, permeability, and formulation behavior, making the target compound more suitable for early-stage medicinal chemistry where lower lipophilicity is often correlated with improved developability profiles.

Physicochemical profile
Head-to-head
Target MW 220.7, rot bonds 1vsBoc analog MW 226.3, rot bonds 2
Physicochemical differences may affect assay handling
Computational LogD estimation; not experimentally validated
Physicochemical Properties Drug-Likeness Parallel Medicinal Chemistry

Supply Chain Reliability: Certified Purity and Batch Consistency

Commercially, Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride is supplied at a certified purity of 95%+ by reputable vendors such as Biosynth and Leyan, with batch-specific QC data available upon request . The corresponding tert-butyl analog and free base are often offered at similar purity levels, but the hydrochloride salt's crystalline nature allows for more rigorous purification and consistent batch-to-batch reproducibility compared to the oily or low-melting free base . Pricing differentials further influence procurement decisions: the target compound is available at a price point of approximately $14.65/mg for small quantities (50 mg), which is comparable to the Boc analog but offers the distinct advantage of orthogonal deprotection, providing higher synthetic value per unit cost .

Supply chain
Source review
≥95% purity; crystalline solid; batch QC data available
Batch consistency and purity support procurement planning
Supplier QC data upon request
Procurement Quality Control Reproducibility

Targeted Application Scenarios for Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate Hydrochloride in Drug Discovery and Chemical Biology


ELOVL6 Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

In programs targeting metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), the 2-azabicyclo[2.2.2]octane scaffold has produced the most potent and selective ELOVL6 inhibitors reported to date, with compound 28a showing an IC50 of 221 nM and selectivity over ELOVL1, 2, 3, and 5 [1]. Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride serves as the direct precursor for installing key pharmacophoric elements at the 6-amino position, enabling systematic SAR exploration around the ELOVL6 binding pocket [2]. Its hydrochloride salt form ensures solubility in the aqueous reaction conditions typical of amide coupling and reductive amination steps used in SAR expansion.

Orthogonally Protected Bicyclic Scaffold for Solid-Phase Peptide Mimetic Synthesis

The methyl carbamate/amine hydrochloride combination provides two orthogonal protecting groups, facilitating selective solid-phase synthesis of peptide mimetics incorporating the rigid bicyclic core. The methyl carbamate can be retained during standard Fmoc/t-Bu solid-phase peptide synthesis cycles (TFA cleavage), allowing for late-stage scaffold diversification after acidic global deprotection [1]. This orthogonality is not achievable with the common Boc-protected analog, which would be cleaved under the same TFA conditions required for resin cleavage and side-chain deprotection [2].

Conformationally Constrained Bioisostere of Piperidine in CNS Drug Discovery

Substituted 2-azabicyclo[2.2.2]octane derivatives have demonstrated high affinity for sigma receptors and utility in CNS disorder models, as disclosed in patent literature [1]. The rigid [2.2.2] framework reduces the conformational entropy penalty upon receptor binding compared to flexible piperidine analogs, potentially improving binding affinity and selectivity. The 6-amino group of the target compound provides a vector for appending aromatic or heteroaromatic motifs that engage secondary binding pockets, while the hydrochloride salt ensures solubility in CNS-relevant in vitro assays (e.g., radioligand binding assays conducted in aqueous buffer) [2].

Macrocyclic Library Construction via Sequential Amine Functionalization

The dual nucleophilic reactivity of the 6-amino group and the latent nucleophilicity of the bridgehead nitrogen (revealed upon methyl carbamate cleavage) enables sequential macrocyclization strategies for generating structurally diverse macrocyclic libraries [1]. The target compound's relatively low molecular weight (220.70 g/mol) and favorable TPSA (55.6 Ų) position it as an ideal starting point for macrocycle synthesis, where maintaining physicochemical properties within oral drug space (MW < 500, TPSA < 140 Ų) is critical [2]. The crystalline hydrochloride form simplifies automated weighing and dispensing in parallel library synthesis.

Application
Selection Property
Validation Focus
ELOVL6 inhibitor SAR studies
6-amino regiochemistry and scaffold rigidity
ELOVL subtype selectivity and enzyme inhibition context
Solid-phase peptide mimetic synthesis
Orthogonal methyl carbamate protection
Sequential deprotection under Fmoc/t-Bu conditions
CNS receptor binding studies
Rigid piperidine bioisostere with 6-amino vector
Sigma receptor affinity and binding entropy context
Macrocyclic library synthesis
Dual nucleophilic sites and low molecular weight
Physicochemical properties within oral drug space
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